Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-3,4-dihydro-1H-quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVQSJUBMMRNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Two-Step Protocol via BF3·Et2O-Mediated Cyclization
A novel and efficient method for synthesizing this compound involves a one-pot two-step protocol starting from 2-(2-(benzylamino)benzylidene)malonate derivatives. This approach utilizes boron trifluoride etherate (BF3·Et2O) as a key reagent to facilitate cyclization and N-dealkylation.
- Dissolve the starting compound (e.g., 2-(2-(benzylamino)benzylidene)malonate) in dry 1,2-dichloroethane under an inert argon atmosphere.
- Add freshly distilled BF3·Et2O dropwise at room temperature (25 °C).
- Stir the reaction mixture for 24 hours to allow formation of a stable iminium intermediate containing a difluoroboryl bridge.
- Quench the reaction with aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and remove solvents under reduced pressure.
- Purify the residue by flash chromatography using a hexane/ethyl acetate mixture (10:1 v/v).
- The isolated yield of this compound is approximately 54%.
- The product appears as a white solid with melting point around 188–190 °C.
This method is notable for its redox- and step-economical nature, avoiding harsh conditions and multiple purification steps typical of other synthetic routes.
Alkylation and Methylation Strategies Starting from Hydroxyquinoline Derivatives
Another approach involves the methylation of hydroxyquinoline carboxylates followed by cyclization steps:
- Methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide (CH3I) in the presence of bases such as triethylamine or stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
- Initial S-methylation occurs under mild conditions (50 °C, 1 hour) with triethylamine, yielding methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate with high yield (>80% after crystallization).
- Subsequent alkylation with stronger bases leads to mixtures of O- and N-methylated products, with the major product being methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99% yield) and minor N-methylated products (1–20% yield).
- Prolonged heating favors formation of the pure O-methylated product.
Reaction Conditions and Yields Table:
| Entry | Base Used | Temperature | Time | Major Product Yield (%) | Minor Product Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Triethylamine | 50 °C | 1 h | ~80 (S-methylation) | 0 | Mild conditions, selective S-methylation |
| 2 | NaH / K2CO3 | Reflux | Varied | 80–99 (O-methylation) | 1–20 (N-methylation) | Strong base, mixture formed |
| 3 | NaH / K2CO3 | Prolonged | >1 h | ~99 (O-methylation) | Trace | Prolonged heating improves selectivity |
- ^1H-NMR signals for OCH3 protons appear at 4.03 ppm in O-methylated products.
- NCH3 protons in N-methylated products appear at 4.11 ppm.
- SCH3 protons remain near 2.54–2.62 ppm, indicating methylthio substitution remains intact.
This method is useful for preparing intermediates that can be further transformed into the target tetrahydroquinoline-8-carboxylate derivatives.
Cyclization via Friedel-Crafts Acylation of Substituted Tetrahydroquinoline Precursors
An older but effective method involves the cyclization of substituted tetrahydroquinoline derivatives using Lewis acids such as aluminum chloride (AlCl3):
- A solution of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in 1,2-dichlorobenzene is treated dropwise with excess AlCl3 at 378 K.
- The mixture is stirred for 5 hours at the same temperature to promote intramolecular cyclization.
- After cooling, the reaction mixture is neutralized with sodium bicarbonate to pH 10.
- The product is extracted with ethyl acetate, dried, and concentrated.
- Recrystallization from ethanol yields this compound as colorless crystals.
- Yield: 73%
- Melting point: 125–128 °C (converted from 398–341 K)
- IR bands: 1731 cm^-1 (carbonyl CO), 1701 cm^-1 (NCO)
- Mass spectrum: molecular ion peak at m/z 245 (100% intensity)
This method relies on classical Friedel-Crafts acylation principles and provides a reliable synthetic route with good yield and purity.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| BF3·Et2O-mediated one-pot cyclization | 2-(2-(benzylamino)benzylidene)malonate | BF3·Et2O, NaHCO3 workup, chromatography | ~54 | Step-economical, mild conditions | Moderate yield, requires chromatography |
| Alkylation of hydroxyquinoline derivatives | Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH3I, bases (Et3N, NaH, K2CO3) | 80–99 (major product) | High selectivity with strong base, scalable | Mixture of products, requires separation |
| Friedel-Crafts cyclization | cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | AlCl3, 1,2-dichlorobenzene, 378 K | 73 | Good yield, classical method | High temperature, corrosive reagents |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s structural analogs differ primarily in substituent positions, oxidation states, and functional groups. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Functional Group Impact on Reactivity and Bioactivity
Ketone vs. Saturated Core: The 2-oxo group in the target compound introduces a polarizable ketone, enhancing hydrogen-bonding capacity compared to non-oxidized analogs like 6-Methyl-1,2,3,4-tetrahydroquinoline . This likely improves interactions with biological targets, such as enzymes involved in oxidative stress . In contrast, 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid () retains the 2-oxo group but replaces the ester with a carboxylic acid at position 3. This substitution increases acidity (pKa ~4-5 for carboxylic acids vs. ~8-9 for esters), affecting solubility and bioavailability .
Halogenation Effects :
- The brominated analog (CID 72183345, ) demonstrates how halogenation at position 6 alters reactivity. Bromine’s electronegativity and steric bulk may facilitate nucleophilic substitution reactions, making this derivative valuable in synthetic pathways .
Antioxidant Activity: Compounds with 2-oxo and hydroxyl/carboxylic acid groups (e.g., 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in ) exhibit potent DPPH radical scavenging, suggesting that the target compound’s ester group could be hydrolyzed in vivo to release active carboxylic acid derivatives .
Physicochemical Properties
- Solubility : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs, likely increasing lipid solubility and membrane permeability.
- Molecular Weight : The target compound (205.21 g/mol) falls within the range of drug-like molecules, whereas brominated derivatives (e.g., 306.58 g/mol) may face challenges in pharmacokinetics due to increased size .
Biological Activity
Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 205.21 g/mol. Its unique bicyclic structure combines a quinoline core with an ester functional group, which contributes to its reactivity and biological activity .
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, demonstrating effectiveness comparable to established antibiotics .
2. Antiviral Activity
The compound has shown potential antiviral effects in preliminary studies. It has been evaluated for its ability to inhibit viral replication in cell cultures infected with different viruses. Specific mechanisms may involve the modulation of viral enzymes or interference with viral entry into host cells .
3. Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The following table summarizes the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical) | 8.3 | High |
| PC3 (Prostate) | 13.15 | Moderate |
| MCF-7 (Breast) | 31.37 | Low |
| SKBR-3 (Breast) | 34.34 | Low |
The selectivity index indicates a promising therapeutic window for further development .
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to modulate the activity of specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interactions : It may interact with receptors involved in cell signaling pathways that regulate proliferation and apoptosis .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation of the compound's effectiveness against resistant bacterial strains revealed promising results that could lead to new antibiotic therapies .
- Antiviral Research : Investigations into its antiviral properties indicated that it could serve as a lead compound for developing treatments against viral infections like influenza and coronaviruses .
- Cytotoxicity Studies : Research involving multiple cancer cell lines demonstrated that this compound selectively inhibited cancer cell growth while exhibiting minimal toxicity towards normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
